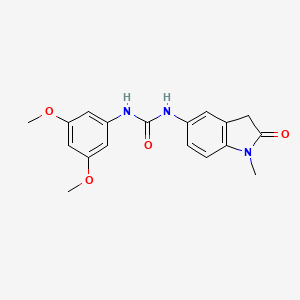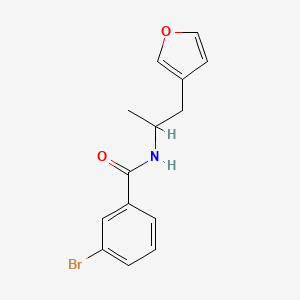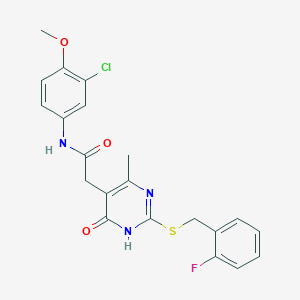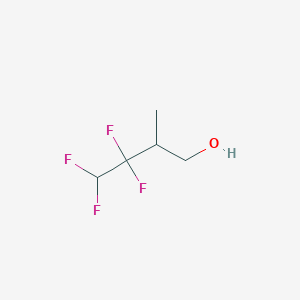
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Piperazine derivatives, including compounds structurally similar to 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide, have been explored for their potential antimicrobial and antifungal activities. For instance, Patil et al. (2021) synthesized a series of piperazine derivatives and evaluated their antimicrobial effectiveness, identifying certain compounds with strong activity against specific bacterial strains (Patil et al., 2021).
Anti-Tuberculosis Agents
Srinivasarao et al. (2020) conducted research on pyrazine-piperazine derivatives as potential anti-tuberculosis agents. They synthesized novel compounds and tested them against Mycobacterium tuberculosis, finding several derivatives with significant inhibitory activity (Srinivasarao et al., 2020).
Anticancer Activity
Research has been conducted on the potential anticancer properties of compounds similar to this compound. Kumar et al. (2013) synthesized a range of piperazine-2,6-dione derivatives, some of which showed promising anticancer activity in various human cancer cell lines (Kumar et al., 2013).
Serotonin Receptor Targeting for Antidepressants
Kang et al. (2010) focused on the development of arylpiperazine-containing pyrrole 3-carboxamide derivatives targeting serotonin receptors for potential antidepressant applications. They synthesized new compounds and evaluated them for binding affinity and in vitro and in vivo activities (Kang et al., 2010).
DNA Gyrase B Inhibitors for Antibacterial Discovery
Jukič et al. (2017) synthesized compounds targeting DNA gyrase B, a crucial therapeutic target in antibacterial discovery. Their study included pyrrole-2-carboxamides and revealed several moderately potent inhibitors of DNA gyrase B, an enzyme essential for bacterial DNA replication (Jukič et al., 2017).
Anti-inflammatory Agents
Refaat et al. (2007) explored the synthesis of piperazinylthienylpyridazine derivatives and evaluated their anti-inflammatory activity. Their research aimed at developing new compounds with potential as anti-inflammatory agents (Refaat et al., 2007).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-14-3-4-16(15(21)13-14)22-19(28)27-11-9-26(10-12-27)18-6-5-17(23-24-18)25-7-1-2-8-25/h1-8,13H,9-12H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGGXNLBUQYJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2481595.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481597.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)





![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
